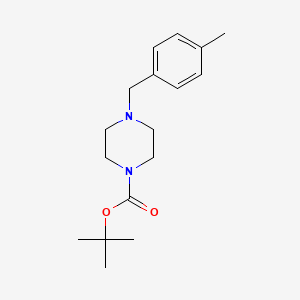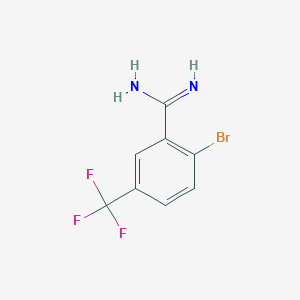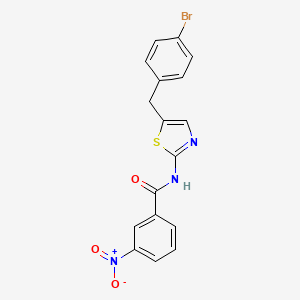![molecular formula C23H20F2N4O B2989922 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 1207038-09-2](/img/structure/B2989922.png)
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C21H18F2N3O. This compound is notable for its unique structure, which includes a quinoline core substituted with cyano and fluoro groups, and a piperidine ring attached to a carboxamide group. It is used in various scientific research fields due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Cyano and Fluoro Groups: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts, while the fluoro group can be added through electrophilic fluorination using reagents like Selectfluor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a ketone.
Coupling of the Quinoline and Piperidine Units: The final step involves coupling the quinoline and piperidine units through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyano or fluoro groups with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or potassium fluoride in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional carbonyl groups, while reduction can produce piperidine derivatives with hydroxyl or amino groups.
Applications De Recherche Scientifique
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid
- 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
Uniqueness
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O/c24-18-5-6-21-19(11-18)22(17(12-26)14-27-21)29-9-7-15(8-10-29)23(30)28-13-16-3-1-2-4-20(16)25/h1-6,11,14-15H,7-10,13H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEKJASXAWRQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2989840.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2989842.png)
![Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2989844.png)
![(1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B2989846.png)
![(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid](/img/structure/B2989847.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2989848.png)






